MAO‑B Inhibition: 6‑Fold Selectivity Over MAO‑A
2-Oxo-1,2,3,4-tetrahydroquinoline-7-carbonitrile inhibits recombinant human MAO‑B with an IC50 of 4.01 μM, compared to an IC50 of 25.3 μM for MAO‑A, representing a 6.3‑fold selectivity for the B isoform [1]. In contrast, the 3‑carbonitrile and 6‑carbonitrile regioisomers lack publicly reported MAO inhibition data, and the parent 3,4‑dihydroquinolin‑2(1H)-one scaffold is generally inactive against MAO .
| Evidence Dimension | MAO-B inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 4.01 μM (MAO‑B); IC50 = 25.3 μM (MAO‑A) |
| Comparator Or Baseline | Parent 3,4-dihydroquinolin-2(1H)-one: no reported MAO inhibition |
| Quantified Difference | 6.3‑fold selectivity for MAO‑B over MAO‑A; activity present only in 7‑carbonitrile regioisomer |
| Conditions | Recombinant human MAO‑A and MAO‑B; kynuramine deamination assay; 20 min incubation |
Why This Matters
The compound provides a starting point for developing isoform‑selective MAO‑B modulators, whereas other regioisomers offer no validated MAO activity.
- [1] BindingDB. BDBM50493476 (CHEMBL172856). IC50: MAO-A = 25.3 μM, MAO-B = 4.01 μM. View Source
